![molecular formula C16H16ClNO2 B4602219 [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3-CHLOROPHENYL)METHYL]AMINE](/img/structure/B4602219.png)
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3-CHLOROPHENYL)METHYL]AMINE
Overview
Description
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3-CHLOROPHENYL)METHYL]AMINE is a chemical compound that belongs to the class of benzodioxole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both benzodioxole and chlorophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3-CHLOROPHENYL)METHYL]AMINE typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Alkylation: The benzodioxole moiety is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Formation of the Chlorophenyl Moiety: The chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction using chlorobenzene and an alkylating agent.
Coupling Reaction: The final step involves coupling the benzodioxole and chlorophenyl moieties through a reductive amination reaction using an amine and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3-CHLOROPHENYL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3-CHLOROPHENYL)METHYL]AMINE can be used as a building block for the synthesis of more complex molecules
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential as an inhibitor of enzymes or receptors can be explored through biological assays.
Medicine
In medicinal chemistry, derivatives of this compound may be investigated for their therapeutic potential. For example, they could be evaluated as anti-inflammatory, anticancer, or antimicrobial agents.
Industry
In the material science industry, the compound can be used as a precursor for the synthesis of polymers or other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3-CHLOROPHENYL)METHYL]AMINE depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The benzodioxole moiety may interact with hydrophobic pockets in proteins, while the chlorophenyl group can form hydrogen bonds or π-π interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][PHENYL]AMINE: Lacks the chlorine atom, which may result in different chemical and biological properties.
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-CHLOROPHENYL)METHYL]AMINE: The chlorine atom is positioned differently, which can affect its reactivity and interaction with biological targets.
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3-METHOXYPHENYL)METHYL]AMINE: Contains a methoxy group instead of chlorine, leading to different electronic and steric effects.
Uniqueness
The presence of both benzodioxole and chlorophenyl groups in [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3-CHLOROPHENYL)METHYL]AMINE makes it unique compared to its analogs. The combination of these groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(3-chlorophenyl)methyl]ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c17-14-3-1-2-13(8-14)10-18-7-6-12-4-5-15-16(9-12)20-11-19-15/h1-5,8-9,18H,6-7,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQKAYIIJFWUCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCNCC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.